
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Übersicht
Beschreibung
“6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid” is a chemical compound with the CAS Number: 1272756-55-4 . It has a molecular weight of 268.07 . The IUPAC name for this compound is also "6-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Quinolones, including derivatives like “6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid”, are primarily known for their antibacterial properties. They work by increasing the concentration of drug-enzyme-DNA cleavage complexes, converting them into cellular toxins and thus exhibiting bactericidal action . This makes them valuable in treating a variety of bacterial infections.
Anticancer Research
Some quinolone derivatives have shown potential in anticancer research. They target various cellular mechanisms that are crucial for cancer cell survival and proliferation .
Antiviral Activity
Quinolones have been explored for their antiviral properties against diseases such as hepatitis, HIV, and herpes. Their ability to interfere with viral replication makes them candidates for antiviral drug development .
Antifungal Uses
The structural versatility of quinolones allows them to be effective against fungal infections as well, providing a broad spectrum of antimicrobial activity .
Immunomodulatory Effects
Research has indicated that quinolones can have immunomodulatory effects, which could be beneficial in treating conditions like immunodepression .
Neuroprotective Potential
Quinolones have been studied for their potential neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases .
Tuberculosis Treatment
Due to their broad-spectrum antibiotic nature, quinolones are also used in the treatment of tuberculosis, especially in cases resistant to first-line drugs .
Malaria Therapy
Quinolone derivatives are being investigated for their use in malaria therapy, targeting the parasitic causes of the disease .
Wirkmechanismus
Target of Action
It is known that quinolone compounds often target bacterial enzymes like dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .
Mode of Action
Quinolones typically work by inhibiting the aforementioned bacterial enzymes, thereby preventing DNA replication and ultimately leading to bacterial death .
Biochemical Pathways
As a quinolone derivative, it is likely to interfere with bacterial dna synthesis, affecting the dna supercoiling process .
Result of Action
Based on the typical action of quinolones, it can be inferred that the compound might lead to the death of bacteria by inhibiting dna replication .
Eigenschaften
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDAQYJACDJDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




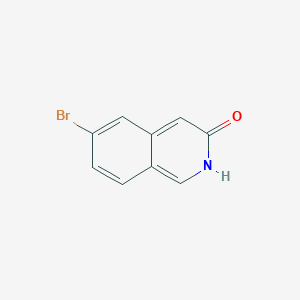
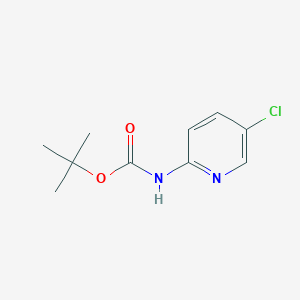
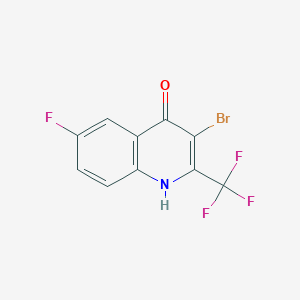
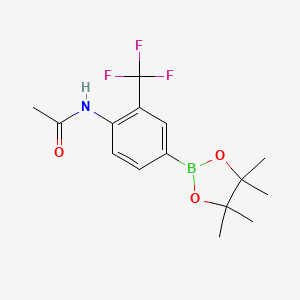
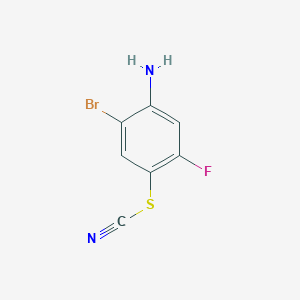
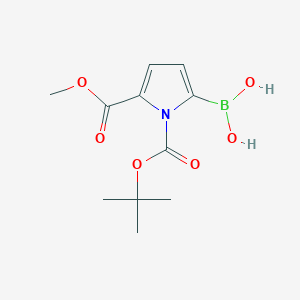

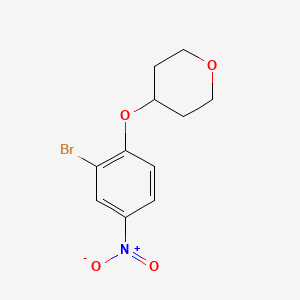
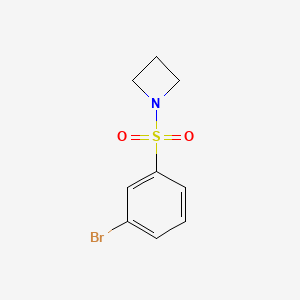

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)

